molecular formula C24H22N2O3 B5183545 N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide

N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide

Cat. No.: B5183545
M. Wt: 386.4 g/mol
InChI Key: HPHPDVKVLINILN-UHFFFAOYSA-N
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Description

N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a xanthene core and a phenyl group substituted with an isopropylcarbamoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 9H-xanthene-9-carboxylic acid with 2-isopropylcarbamoylphenylamine under specific conditions to form the desired compound. The reaction conditions often require the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The phenyl and xanthene groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the phenyl or xanthene rings.

Scientific Research Applications

N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It may be used in the production of dyes, pigments, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(propan-2-ylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
  • N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide
  • 2,6-dimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide

Uniqueness

N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may have different core structures or substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-15(2)25-23(27)16-9-3-6-12-19(16)26-24(28)22-17-10-4-7-13-20(17)29-21-14-8-5-11-18(21)22/h3-15,22H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHPDVKVLINILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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